molecular formula C2H8NO2PS B101082 O,O-Dimethyl phosphoramidothioate CAS No. 17321-47-0

O,O-Dimethyl phosphoramidothioate

Cat. No. B101082
CAS RN: 17321-47-0
M. Wt: 141.13 g/mol
InChI Key: NKYPKIVMIGIWOB-UHFFFAOYSA-N
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Description

O,O-Dimethyl phosphoramidothioate is a chemical compound that is related to various organophosphorus insecticides. It is known to undergo oxidative activation to form potent anti-cholinesterase agents, which are significant in the context of insecticide action and potential toxicity . The compound is also involved in metabolic pathways in mammals, where it can be transformed into various metabolites through processes such as S-methylation . Additionally, O,O-Dimethyl phosphoramidothioate can undergo structural rearrangements and form different derivatives, which have been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of O,O-Dimethyl phosphoramidothioate and its derivatives has been explored in several studies. For instance, the compound has been synthesized with isotopic labels, such as 32P and 14C, for research purposes. The synthesis involved the reaction of phosphorus trichloride with sulfur and methanol, followed by isomerization and treatment with methanol and ammonia . Novel derivatives of O,O-Dimethyl phosphoramidothioate have been synthesized by reacting the compound with various reagents, such as chloral imines, to yield trichloromethyl-containing derivatives . Additionally, the synthesis of N-(cyclic phosphonate)-substituted phosphoramidothioates from O,O-diethyl phosphoramidothioate has been reported, highlighting the versatility of the compound in forming structurally diverse derivatives .

Molecular Structure Analysis

The molecular structure of O,O-Dimethyl phosphoramidothioate has been studied using spectroscopic and theoretical methods. Structural and vibrational calculations, as well as liquid and argon matrix FTIR spectroscopy, have revealed the existence of multiple conformers of the compound. This indicates that O,O-Dimethyl phosphoramidothioate can adopt different shapes and geometries, which may have implications for its reactivity and interactions with biological targets .

Chemical Reactions Analysis

O,O-Dimethyl phosphoramidothioate is involved in various chemical reactions. It can undergo oxidative activation to form an unstable intermediate, likely a sulfoxide, which is a potent anti-cholinesterase agent . The compound can also participate in rearrangement reactions, such as the O,S switch, leading to the formation of different phosphoramidate derivatives . Furthermore, the reaction of O,O-Dimethyl phosphoramidothioate with chloral has been studied, revealing the formation of adducts and the occurrence of sulfur/oxygen exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of O,O-Dimethyl phosphoramidothioate and its derivatives are influenced by their molecular structures. The presence of different functional groups, such as the phosphoramidothioate moiety, contributes to the compound's reactivity and interactions with other molecules. The synthesis and characterization of various derivatives, including those with trichloromethyl groups and aryl substituents, have provided insights into the compound's properties and potential applications as insecticides . The studies involving isotopic labeling have also contributed to the understanding of the compound's behavior in biological systems and its metabolic fate .

Scientific Research Applications

Environmental Impact and Toxicity

O,O-Dimethyl phosphoramidothioate is widely used in pest control for tropical crops. Research has explored its environmental impact, particularly its toxicity to aquatic species such as the larvae of freshwater prawn Macrobrachium rosenbergii and the blue shrimp Penaeus stylirostris. These studies are crucial for understanding the ecological consequences of using this insecticide in agricultural practices (Juarez & Sanchez, 1989).

Chemical Analysis and Quality Testing

Advanced methods for determining O,O-Dimethyl phosphoramidothioate have been developed. For instance, gas chromatography with an internal standard analysis method has proven to be an effective technique for quality testing of this chemical, highlighting its simplicity, accuracy, and reliability (Wei-jun, 2011).

Synthesis and Characterization

The synthesis of novel trichloromethyl-containing O,O-dimethyl phosphoramidothioate derivatives has been a significant area of research. These derivatives were synthesized through reactions with chloral imines, with their structures confirmed by various spectroscopic methods. This research is vital for expanding the chemical diversity and potential applications of O,O-Dimethyl phosphoramidothioate (Wang, Liu, & Li, 2009).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of O,O-Dimethyl phosphoramidothioate have been conducted, focusing on the degradation mechanisms and the identification of degradation products. These findings are crucial for environmental remediation strategies and understanding the chemical’s behavior under different environmental conditions (Han et al., 2009).

Hazard Analysis

Research has also delved into the thermal and flammability hazards associated with O,O-Dimethyl phosphoramidothioate. A systematic analysis of these hazards, especially in the context of industrial accidents, provides essential insights into the safe handling, storage, and transportation of this chemical (Liaw & Liou, 2020).

Safety And Hazards

The safety data sheet indicates that in case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Future Directions

“O,O-Dimethyl phosphoramidothioate” is an important intermediate in the synthesis of pesticides such as methamidophos . It has a wide range of uses and is expected to continue to be an important compound in the synthesis of various pesticides .

properties

IUPAC Name

[amino(methoxy)phosphinothioyl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8NO2PS/c1-4-6(3,7)5-2/h1-2H3,(H2,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYPKIVMIGIWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027789
Record name O,O-Dimethyl phosphoramidothioate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

O,O-Dimethyl phosphoramidothioate

CAS RN

17321-47-0
Record name Phosphoramidothioic acid, O,O-dimethyl ester
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Record name O,O-Dimethyl phosphoramidothioate
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Record name O,O-Dimethyl phosphoramidothioate
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Record name Phosphoramidothioic acid, O,O-dimethyl ester
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Record name O,O-Dimethyl phosphoramidothioate
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Record name O,O-dimethyl thiophosphoramidate
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Record name O,O-DIMETHYL PHOSPHORAMIDOTHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,O-Dimethyl phosphoramidothioate
Reactant of Route 2
O,O-Dimethyl phosphoramidothioate

Citations

For This Compound
68
Citations
HL Zhou, JC Jiang, AC Huang, Y Tang, Y Zhang… - Journal of Loss …, 2022 - Elsevier
Accidents related to pesticides have occurred with increasing frequency in recent years. One such accident, involving O,O–dimethyl phosphoramidothioate (DMPAT), which is an …
Number of citations: 27 www.sciencedirect.com
B Wang, X Liu, Z Li - Phosphorus, Sulfur, and Silicon, 2009 - Taylor & Francis
Several novel trichloromethyl-containing O,O-dimethyl phosphoramidothioate derivatives have been synthesized by the reaction of O,O-dimethyl phosphoramidothioate with chloral …
Number of citations: 8 www.tandfonline.com
S Ghadimi, SL Mousavi, Z Rahnama… - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
O,S-Dimethylphosphoramidothioate (methamidophos) and N-acetyl O,S-dimethylphos- phoramidothioate (acephate) were synthesized by new methods to investigate the structure–…
Number of citations: 14 www.tandfonline.com
S Ghadimi, K Asad-Samani… - Journal of the Iranian …, 2011 - Springer
In this work, some phosphoramidothioates (PATs) with the general formula of (CH 3 O) 2 P(S)X and (CH 3 O)(CH 3 S)P(O)X, where, X = NH 2 (1 & 6), NH(CH 3 ) (2 & 7), N(CH 3 ) 2 (3 & …
Number of citations: 5 link.springer.com
CB Fuh, ML Wu - Analytica chimica acta, 1999 - Elsevier
An impurity analysis of methamidophos (O,S-dimethyl phosphoramidothioate) which is one of the frequently used pesticides for crop protections was carried out. Four impurity standards …
Number of citations: 10 www.sciencedirect.com
HJ Liaw - Mary K O'Connor Process Safety Symposium …, 2016 - oaktrust.library.tamu.edu
A substantial explosion attributed to thermal decomposition of o,o-dimethyl phosphoramidothioate (DMPAT) resulted in 1 fatalities and 1 injury in Taichung, Taiwan, in 2016. An analysis …
Number of citations: 0 oaktrust.library.tamu.edu
HJ Liaw - Process Safety Progress, 2018 - Wiley Online Library
A massive explosion in Taichung, Taiwan, in 2016, which was attributed to the thermal decomposition of o,o‐dimethyl phosphoramidothioate, resulted in one fatality and one injury. This …
Number of citations: 12 aiche.onlinelibrary.wiley.com
H Kawashima - Journal of forensic sciences, 2015 - Wiley Online Library
Between December 2007 and January 2008, people suffered from food poisoning in the Japanese prefectures of Chiba and Hyogo after eating frozen dumplings (gyoza) produced in …
Number of citations: 10 onlinelibrary.wiley.com
HJ Liaw, YR Liou - Process Safety and Environmental Protection, 2021 - Elsevier
In 2016, a serious accident involving a thermal explosion of o,o-dimethyl phosphoramidothioate (DMPAT) resulted in the death of one operator and the serious injury of another at a …
Number of citations: 9 www.sciencedirect.com
PS Magee - Residue Reviews: Residues of Pesticides and Other …, 1974 - Springer
O,S-Dimethyl phosphoramidothioate was jointly commercialized in the United States as Monitor® Insecticide 1 by Chevron Chemical Company and Chemagro, and as Tamaron in …
Number of citations: 30 link.springer.com

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